4-(4-Methylphenyl)-3-methylbenzoic acid
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Overview
Description
4-(4-Methylphenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a 4-methylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-3-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses a benzene derivative and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-(4-Methylphenyl)-3-methylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Shares a similar aromatic structure but differs in the functional groups attached to the benzene ring.
4-Methylbenzoic acid: Lacks the additional methyl group present in 4-(4-Methylphenyl)-3-methylbenzoic acid, resulting in different chemical properties and reactivity.
4-Methylphenylacetic acid: Contains a different arrangement of the methyl and phenyl groups, leading to variations in its chemical behavior and applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific structural features are required for desired outcomes.
Properties
CAS No. |
1261942-99-7 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)benzoic acid |
InChI |
InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)14-8-7-13(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) |
InChI Key |
LHCCZUSKOCWOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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